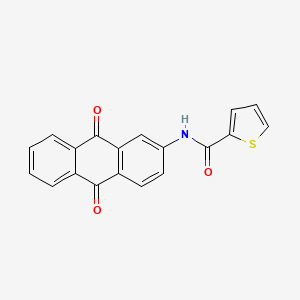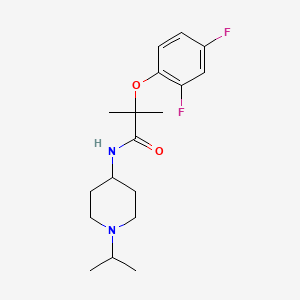![molecular formula C18H20N6 B4931319 N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in treating various diseases. MPMP is a pyrazinamide analog that has shown promising results in scientific research studies.
Wirkmechanismus
The exact mechanism of action of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. In tuberculosis research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acids, a component of the bacterial cell wall. In malaria research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folate, a necessary nutrient for the parasite.
Biochemical and Physiological Effects:
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to have a variety of biochemical and physiological effects in scientific research studies. In cancer research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels. In tuberculosis research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit bacterial growth and reduce the bacterial load in infected animals. In malaria research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit parasite growth and reduce the parasitemia, the level of parasites in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has several advantages and limitations for use in laboratory experiments. One advantage is that it has shown potent activity against a variety of diseases, making it a versatile compound for research. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that the synthesis of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine is complex and requires specialized expertise and equipment. Another limitation is that N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine. One direction is to further investigate its potential use in treating cancer, tuberculosis, and malaria, as well as other diseases. Another direction is to develop more efficient and cost-effective synthesis methods for N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine. Additionally, future research could focus on optimizing the dosing and delivery of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine to maximize its therapeutic potential. Overall, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has shown great promise as a potential treatment for a variety of diseases, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various chemicals and reagents, and it requires a high level of expertise and precision. The exact synthesis method for N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine is proprietary information and is not publicly available.
Wissenschaftliche Forschungsanwendungen
N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been studied extensively for its potential use in treating various diseases, including cancer, tuberculosis, and malaria. In cancer research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In tuberculosis research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to have potent antimicrobial activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In malaria research, N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine has been shown to inhibit the growth of the Plasmodium falciparum parasite, which causes malaria.
Eigenschaften
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-24(12-7-16-6-2-3-8-20-16)18-15(5-4-9-22-18)13-23-17-14-19-10-11-21-17/h2-6,8-11,14H,7,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXOQXODAZXHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4931244.png)

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![methyl 4-(5-{[{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4931274.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)


![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B4931305.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4931341.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931348.png)